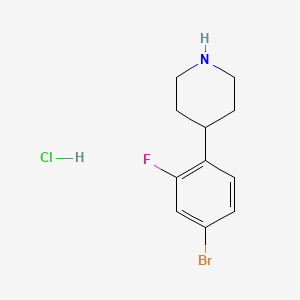

4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride

Beschreibung

4-(4-Bromo-2-fluorophenyl)piperidine hydrochloride is a halogenated piperidine derivative featuring a 4-bromo-2-fluorophenyl group directly attached to the piperidine ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

4-(4-bromo-2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQWFBFXHYOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)Br)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and piperidine.

Formation of Intermediate: The 4-bromo-2-fluoroaniline undergoes a nucleophilic substitution reaction with piperidine to form the intermediate 4-(4-Bromo-2-fluorophenyl)piperidine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-(4-Bromo-2-fluorophenyl)piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and position. Common reactions include:

Mechanistic Notes :

- The bromine’s para position facilitates direct substitution with nucleophiles like amines or alkoxides.

- Fluorine’s ortho orientation stabilizes intermediates via inductive effects, enhancing reaction rates compared to non-fluorinated analogues .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables cross-coupling reactions for constructing complex architectures:

Key Findings :

- Suzuki reactions achieve yields >75% with aryl boronic acids .

- Electron-deficient coupling partners exhibit higher reactivity due to fluorine’s electron-withdrawing effects.

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation, acylation, and condensation:

Stability Considerations :

- The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., NaHCO₃) for reactions involving free amines .

Oxidation and Reduction

Selective transformations of functional groups:

Challenges :

- Bromine’s steric bulk impedes full reduction of the aromatic ring unless harsh conditions are applied.

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades via:

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the phenyl ring can influence its binding affinity and selectivity towards certain receptors or enzymes. The piperidine ring can also play a role in modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride

- Structural Difference: Replaces the phenyl group with a phenoxy (oxygen-linked) moiety. Substituents are at 2-bromo and 4-fluoro positions versus 4-bromo-2-fluoro in the target compound .

- Altered halogen positions may affect steric hindrance and receptor-binding specificity.

4-(3-Bromophenyl)piperidine Hydrochloride

- Structural Difference : Bromine at the 3-position of the phenyl ring; lacks a fluorine substituent .

- Implications :

- Reduced electronic effects from fluorine absence may decrease binding affinity to halogen-bond-accepting targets.

- Bromine position alters molecular symmetry, influencing crystallization behavior.

(4-Bromophenyl)(4-piperidyl)methanone Hydrochloride

- Structural Difference : Incorporates a ketone bridge between the piperidine and bromophenyl group .

- Implications :

- The ketone group introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzymes.

- Increased molecular weight (vs. target compound) may reduce blood-brain barrier permeability.

4-(4-Fluorobenzyl)piperidine Hydrochloride

Paroxetine-Related Compounds (e.g., trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine Hydrochloride)

- Structural Difference: Complex substituents, including a methylenedioxy group and phenoxy linkage .

- Implications :

Pharmacological and Physicochemical Properties

Halogen Effects

Solubility and LogP

- The hydrochloride salt of the target compound improves aqueous solubility (critical for bioavailability).

- LogP values for analogs vary: Target Compound: Estimated LogP ~2.8 (similar to 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride ). 4-(4-Fluorobenzyl)piperidine HCl: Lower LogP due to benzyl flexibility .

Key Research Findings

Biologische Aktivität

4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which may influence its interaction with biological targets.

- Molecular Formula: C11H12BrFClN

- Molecular Weight: 292.58 g/mol

- CAS Number: 2287335-48-0

The biological activity of 4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The halogen substituents (bromine and fluorine) can enhance binding affinity and selectivity, potentially modulating the activity of these targets.

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives, including 4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride. Research indicates that modifications in the piperidine structure can lead to enhanced activity against viral enzymes, such as RNA polymerases. For instance, compounds similar to this piperidine have shown IC50 values in the low micromolar range against various viral targets, suggesting promising antiviral properties .

Anticancer Activity

Piperidine derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain piperidine compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives structurally related to 4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride have shown significant apoptosis induction in tumor cells, indicating potential use in cancer therapy .

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties. Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases like Alzheimer’s. The presence of halogen substituents may enhance these inhibitory effects, thereby contributing to neuroprotection .

Study on Antiviral Activity

In a recent study evaluating various piperidine derivatives, 4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride was found to inhibit viral replication effectively. The compound exhibited an IC50 value of approximately 25 μM against a specific RNA virus, highlighting its potential as a lead compound for further development .

Study on Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations above 10 μM, significant cell death was observed, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-2-fluorophenyl)piperidine hydrochloride in academic laboratories?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This involves reacting 4-bromo-2-fluorophenylboronic acid with piperidine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like tetrahydrofuran (THF) under reflux . Key considerations include:

- Catalyst optimization : Adjusting Pd loading (0.5–2 mol%) to balance cost and yield.

- Purification : Column chromatography or recrystallization to achieve >95% purity (verified by HPLC) .

- Hydrochloride salt formation : Treating the free base with HCl in ethanol to enhance solubility for biological assays .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo/fluoro on the phenyl ring, piperidine ring protons) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (MW 294.59 g/mol) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation .

- Elemental analysis : Validate empirical formula (C₁₁H₁₃BrClFN) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Solubility : The hydrochloride salt form improves water solubility (>10 mg/mL in PBS), but DMSO or ethanol is preferred for stock solutions .

- Stability : Store at –20°C under inert gas (argon) to prevent decomposition. Monitor via TLC or HPLC for degradation over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Substituent variation : Replace bromine/fluorine with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO₂) to assess impact on target binding .

- Piperidine ring modifications : Introduce methyl or ethyl groups to the piperidine nitrogen to study steric effects on receptor interactions .

- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., neuroprotection assays) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Orthogonal validation : Combine biochemical assays (e.g., enzyme inhibition) with cell-based functional assays (e.g., calcium flux) to confirm target engagement .

- Purity reassessment : Re-analyze batches with conflicting results via LC-MS to rule out impurities (>99% purity required for conclusive studies) .

- Structural confirmation : Use X-ray or 2D NMR (e.g., NOESY) to confirm the absence of regioisomers or tautomers .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Molecular docking : Predict binding modes to targets like G protein-coupled receptors (GPCRs) or ion channels using software like AutoDock Vina .

- Quantum mechanical calculations : Analyze electronic effects of bromine/fluorine substituents on π-π stacking or hydrogen bonding .

- MD simulations : Study stability of ligand-target complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. What experimental models are appropriate for evaluating its pharmacokinetic (PK) and toxicity profiles?

- In vitro ADME : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition screening .

- In vivo models : Rodent studies to assess bioavailability and CNS penetration (dose range: 10–100 mg/kg) .

- Safety profiling : Ames test for mutagenicity and hERG channel inhibition assays to flag cardiac risks .

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time .

- Catalyst recycling : Use immobilized Pd catalysts on silica or magnetic nanoparticles to minimize metal leaching .

- Process analytics : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Methodological Notes

- Data contradiction analysis : Always cross-reference synthetic protocols (e.g., catalyst type, solvent) when replicating studies, as minor variations can drastically alter outcomes .

- Advanced characterization : For ambiguous NMR signals, employ heteronuclear correlation experiments (e.g., HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.